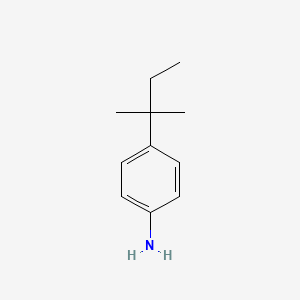

p-tert-Amylaniline

Overview

Description

p-tert-Amylaniline, also known as 4-tert-Amylaniline or 4-(2-methylbutan-2-yl)aniline, is an aromatic amine . It has a molecular formula of C11H17N and a molecular weight of 163.26 g/mol .

Molecular Structure Analysis

The IUPAC Standard InChI for this compound is InChI=1S/C11H17N/c1-4-11(2,3)9-5-7-10(12)8-6-9/h5-8H,4,12H2,1-3H3 . This structure can be viewed as a 2D Mol file or a computed 3D SD file .

Physical And Chemical Properties Analysis

This compound has a melting point of approximately 46.25°C and a boiling point of approximately 253.03°C . Its density is estimated to be 0.9137 . The refractive index is approximately 1.5112 .

Scientific Research Applications

Neuroprotection and Alzheimer's Disease : A study has shown that the catalytic subunit of telomerase, which is a reverse transcriptase, can protect neurons against amyloid β-peptide-induced apoptosis. This is significant in the context of Alzheimer's disease, as amyloid β-peptide is believed to promote neuronal degeneration in this condition (Zhu, Fu, & Mattson, 2000).

Insulin Fibril Surface Study : Tip-enhanced Raman spectroscopy (TERS) was used to characterize the surface structure of insulin fibrils. The study found that the fibril surface is heterogeneous and rich in β-sheet secondary structure. This research provides insights into the structure and composition of insulin fibril surfaces, which is crucial for understanding diseases linked to amyloid fibrils (Kurouski, Deckert-Gaudig, Deckert, & Lednev, 2012).

Protein Structure and Folding : p-Cyanophenylalanine, a fluorescence probe, has been used in studies for understanding protein folding, protein-membrane interactions, and amyloid formation. This research highlights the role of specific amino acids in influencing p-cyanophenylalanine fluorescence, which is vital in the study of protein structures (Taskent-Sezgin et al., 2010).

Phenylalanine and Phenylketonuria : Research has demonstrated that phenylalanine can form amyloid-like deposits at pathological concentrations. This finding suggests a new amyloidosis-like etiology for phenylketonuria, a condition characterized by phenylalanine accumulation (Adler-Abramovich et al., 2012).

Amyloid β Peptides in Alzheimer’s Disease : Another study indicates that Amyloid β peptides play a crucial role in the pathogenesis of Alzheimer’s disease. This research sheds light on the nature of these peptides, specifically focusing on their inability to form peptide-derived free radicals spontaneously, which is significant for understanding their neurotoxicity (Dikalov, Vitek, Maples, & Mason, 1999).

Prephenate Dehydratase in Phenylalanine Biosynthesis : The study of prephenate dehydratase, an enzyme in L-phenylalanine biosynthesis, provides insights into the allosteric regulation by phenylalanine and tyrosine. This research is important for understanding phenylalanine metabolism in bacteria (Euverink, Wolters, & Dijkhuizen, 1995).

Nutrition Management in Phenylketonuria : A comprehensive study on phenylketonuria (PKU) outlines guidelines for nutrition management of this metabolic disorder. This research is critical for improving outcomes for individuals with PKU across different life stages (Singh et al., 2016).

Synthesis of Aspartame Precursor : Research on the synthesis of N‐(Benzyloxycarbonyl)‐L‐aspartyl‐L‐phenylalanine methyl ester, a precursor of aspartame, in tert‐amyl alcohol using immobilized thermolysin highlights advancements in biotechnology and bioengineering (Nagayasu et al., 1994).

Future Directions

properties

IUPAC Name |

4-(2-methylbutan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-4-11(2,3)9-5-7-10(12)8-6-9/h5-8H,4,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQUPXQYTWVIBIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70174464 | |

| Record name | Benzenamine, 4-(1,1-dimethylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2049-92-5 | |

| Record name | 4-(1,1-Dimethylpropyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2049-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4-(1,1-dimethylpropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002049925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-tert-Amylaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7128 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-tert-Amylaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4701 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4-(1,1-dimethylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

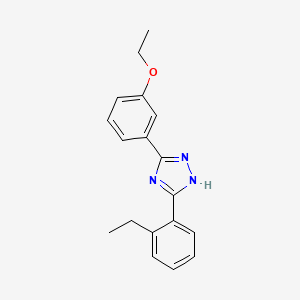

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Oxabicyclo[2.2.2]octan-6-ol, 1,3,3-trimethyl-, acetate](/img/structure/B1615764.png)